molecular formula C21H18N2O B14570026 3H-Indol-2-amine, 3-phenyl-3-(phenylmethyl)-, 1-oxide CAS No. 61352-05-4

3H-Indol-2-amine, 3-phenyl-3-(phenylmethyl)-, 1-oxide

Cat. No.: B14570026
CAS No.: 61352-05-4
M. Wt: 314.4 g/mol
InChI Key: KDOONTYZISTGQQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“3H-Indol-2-amine, 3-phenyl-3-(phenylmethyl)-, 1-oxide” is a complex organic compound that belongs to the indole family. Indole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry. This compound features an indole core with phenyl and phenylmethyl substituents, as well as an oxide group, which may contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “3H-Indol-2-amine, 3-phenyl-3-(phenylmethyl)-, 1-oxide” typically involves multi-step organic reactions. Common starting materials might include indole derivatives, phenylboronic acids, and benzyl halides. The synthesis could involve:

    Step 1: Formation of the indole core through Fischer indole synthesis.

    Step 2: Introduction of the phenyl group via Suzuki coupling reaction.

    Step 3: Addition of the phenylmethyl group through Friedel-Crafts alkylation.

    Step 4: Oxidation to form the 1-oxide group using oxidizing agents like m-chloroperbenzoic acid (m-CPBA).

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include:

  • Use of catalysts to enhance reaction rates.
  • Implementation of continuous flow reactors for large-scale synthesis.
  • Purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

“3H-Indol-2-amine, 3-phenyl-3-(phenylmethyl)-, 1-oxide” can undergo various chemical reactions, including:

    Oxidation: Further oxidation can lead to the formation of quinonoid structures.

    Reduction: Reduction reactions may convert the oxide group back to the parent amine.

    Substitution: Electrophilic substitution reactions can occur on the indole ring, leading to various derivatives.

Common Reagents and Conditions

    Oxidation: m-CPBA, hydrogen peroxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenating agents, nitrating agents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinones, while substitution could introduce various functional groups onto the indole ring.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating diseases.

    Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of “3H-Indol-2-amine, 3-phenyl-3-(phenylmethyl)-, 1-oxide” involves its interaction with molecular targets such as enzymes or receptors. The indole core can interact with biological macromolecules through hydrogen bonding, π-π stacking, and hydrophobic interactions. The phenyl and phenylmethyl groups may enhance binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    3H-Indol-2-amine derivatives: Compounds with similar indole cores but different substituents.

    Phenyl-substituted indoles: Compounds with phenyl groups attached to the indole ring.

    Indole oxides: Compounds with oxide groups on the indole ring.

Uniqueness

“3H-Indol-2-amine, 3-phenyl-3-(phenylmethyl)-, 1-oxide” is unique due to its specific combination of substituents and the presence of the oxide group, which may confer distinct chemical and biological properties compared to other indole derivatives.

Properties

CAS No.

61352-05-4

Molecular Formula

C21H18N2O

Molecular Weight

314.4 g/mol

IUPAC Name

3-benzyl-1-hydroxy-3-phenylindol-2-imine

InChI

InChI=1S/C21H18N2O/c22-20-21(17-11-5-2-6-12-17,15-16-9-3-1-4-10-16)18-13-7-8-14-19(18)23(20)24/h1-14,22,24H,15H2

InChI Key

KDOONTYZISTGQQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CC2(C3=CC=CC=C3N(C2=N)O)C4=CC=CC=C4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.